molecular formula C24H21BrFN5O2 B610491 Ripretinib CAS No. 1442472-39-0

Ripretinib

カタログ番号 B610491
CAS番号: 1442472-39-0
分子量: 510.3674
InChIキー: CEFJVGZHQAGLHS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ripretinib, also known as Qinlock, is a small molecule inhibitor of the receptor tyrosine kinases KIT and platelet-derived growth factor receptor α (PDGFRA). It is used to treat gastrointestinal stromal tumor (GIST) in patients who have received treatment with at least 3 other medicines .


Synthesis Analysis

Ripretinib was synthesized by constructing a 1,6-naphtholide involving the junction of an α-aryl ester and appropriately functionalized 4-aminopyridine .


Molecular Structure Analysis

Ripretinib binds to KIT and PDGFRA receptors with mutations on the exons 9, 11, 13, 14, 17 and 18 (for KIT mutations), and exons 12, 14 and 18 (for PDGFRA mutations). The “switch pocket” of a protein kinase is normally bound to the activation loop, acting as an “on-off switch” of a kinase .


Chemical Reactions Analysis

Ripretinib is a small molecule inhibitor of the receptor tyrosine kinases KIT and PDGFRA. After successive cycles of treatment, gastrointestinal stromal tumours can carry a wide array of mutations, which makes resistance to treatment more likely .


Physical And Chemical Properties Analysis

The molecular formula of Ripretinib is C24H21BrFN5O2 and its molecular weight is 510.36 .

科学的研究の応用

Treatment of Gastrointestinal Stromal Tumors (GIST)

Summary of the Application

Ripretinib is a novel drug used to treat patients with advanced gastrointestinal stromal tumors (GIST). It is a broad-spectrum KIT and PDGFRA inhibitor .

Methods of Application

Ripretinib is administered orally to patients who have received prior treatment with ≥3 kinase inhibitors, including imatinib . The drug inhibits KIT and PDGFRA kinase, including wild-type, primary and secondary mutations .

Results or Outcomes

In the INVICTUS trial, ripretinib significantly improved median progression-free survival (PFS) compared with placebo in patients with advanced GIST who were resistant to approved treatments (median PFS of 6.3 months with ripretinib compared with 1.0 months with placebo) .

Treatment of Advanced Malignancies

Summary of the Application

DCC-2618 is being studied as a possible treatment for patients with advanced malignancies driven by a gene called proto-oncogene which produces the protein called tyrosine-protein kinases .

Methods of Application

The specific methods of application or experimental procedures for this use case are not detailed in the available sources. However, like its use in GIST, it’s likely that DCC-2618 would be administered orally.

Results or Outcomes

The outcomes of these studies are not specified in the available sources. However, the aim is to determine whether DCC-2618 can effectively treat advanced malignancies driven by the proto-oncogene .

Treatment of Systemic Mastocytosis (SM)

Summary of the Application

Ripretinib is being studied as a potential treatment for systemic mastocytosis (SM), a condition characterized by an overproduction of mast cells .

Results or Outcomes

The outcomes of these studies are not specified in the available sources. However, the aim is to determine whether DCC-2618 can effectively treat systemic mastocytosis driven by the proto-oncogene .

Combination with MEK Inhibitors

Summary of the Application

DCC-2618 has been studied in combination with MEK inhibitors in cell lines and mouse models . This combination has shown potential in inducing and enhancing the apoptotic response and preventing growth of resistant colonies in both imatinib-sensitive and -resistant GIST and mastocytosis cell lines .

Methods of Application

The specific methods of application or experimental procedures for this use case are not detailed in the available sources. However, it’s likely that DCC-2618 and the MEK inhibitors would be administered orally.

Results or Outcomes

The outcomes of these studies are not specified in the available sources. However, the aim is to determine whether the combination of DCC-2618 and MEK inhibitors can effectively induce apoptosis and prevent growth of resistant colonies in both imatinib-sensitive and -resistant GIST and mastocytosis cell lines .

Treatment of Myeloproliferative Neoplasm (MPN) and Soft Tissue Sarcoma

Summary of the Application

DCC-2618 is being studied as a potential treatment for myeloproliferative neoplasm (MPN) and soft tissue sarcoma .

Results or Outcomes

The outcomes of these studies are not specified in the available sources. However, the aim is to determine whether DCC-2618 can effectively treat myeloproliferative neoplasm (MPN) and soft tissue sarcoma .

Synthesis of N-substituted Ureas

Summary of the Application

A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent .

Methods of Application

The specific methods of application or experimental procedures for this use case are not detailed in the available sources. However, it’s likely that DCC-2618 would be administered orally.

Results or Outcomes

The outcomes of these studies are not specified in the available sources. However, the aim is to determine whether the synthesis of N-substituted ureas can be effectively achieved .

Safety And Hazards

Ripretinib can cause serious side effects including skin cancer, hypertension (high blood pressure) and cardiac dysfunction manifested as ejection fraction decrease (when the muscle of the left ventricle of the heart is not pumping as well as normal) . It is recommended to use full personal protective equipment while handling Ripretinib and avoid breathing vapors, mist, dust or gas .

将来の方向性

Ripretinib is approved for patients with gastrointestinal stromal tumours after the tumour has become resistant to three or more other kinase inhibitors. In a pivotal phase III clinical trial in patients with gastrointestinal stromal tumours and who had failure with three or more prior treatments, ripretinib significantly delayed disease progression compared with placebo .

特性

IUPAC Name

1-[4-bromo-5-[1-ethyl-7-(methylamino)-2-oxo-1,6-naphthyridin-3-yl]-2-fluorophenyl]-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21BrFN5O2/c1-3-31-21-12-22(27-2)28-13-14(21)9-17(23(31)32)16-10-20(19(26)11-18(16)25)30-24(33)29-15-7-5-4-6-8-15/h4-13H,3H2,1-2H3,(H,27,28)(H2,29,30,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEFJVGZHQAGLHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC(=NC=C2C=C(C1=O)C3=CC(=C(C=C3Br)F)NC(=O)NC4=CC=CC=C4)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21BrFN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201027956
Record name Ripretinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201027956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

568.6±50.0
Record name Ripretinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14840
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Protein kinases play important roles in cellular function, and their dysregulation can lead to carcinogenesis. Ripretinib inhibits protein kinases including wild type and mutant platelet-derived growth factor receptor A (PDGFRA) and KIT that cause the majority of gastrointestinal stromal tumor (GIST). In vitro, ripretinib has been shown to inhibit PDGFRB, BRAF, VEGF, and TIE2 genes. Ripretinib binds to KIT and PDGFRA receptors with mutations on the exons 9, 11, 13, 14, 17 and 18 (for KIT mutations), and exons 12, 14 and 18 (for PDGFRA mutations). The “switch pocket” of a protein kinase is normally bound to the activation loop, acting as an “on-off switch” of a kinase. Ripretinib boasts a unique dual mechanism of action of binding to the kinase switch pocket as well as the activation loop, thereby turning off the kinase and its ability to cause dysregulated cell growth.
Record name Ripretinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14840
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Ripretinib

CAS RN

1442472-39-0
Record name Ripretinib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1442472390
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ripretinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14840
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ripretinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201027956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-bromo-5-(1-ethyl-7-(methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-2-fluorophenyl)-3-phenylurea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RIPRETINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XW757O13D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
10
Citations
JY Blay, C Serrano, MC Heinrich, J Zalcberg… - The Lancet …, 2020 - thelancet.com
… who received ripretinib were permitted to dose escalate to ripretinib 150 mg twice a day, continue ripretinib 150 mg once a day if showing clinical benefit, or discontinue ripretinib; …
Number of citations: 288 www.thelancet.com
M Von Mehren, C Serrano, S Bauer, H Gelderblom… - Annals of …, 2019 - Elsevier
… Ripretinib improved PFS over P in advanced GIST patients after progression on standard treatments. Ripretinib was associated with a favorable tolerability profile. Ripretinib is a novel …
Number of citations: 25 www.sciencedirect.com
S Dhillon - Drugs, 2020 - Springer
… In May 2020, oral ripretinib received its first approval in the … on the review of the ripretinib new drug application in this … in the development of ripretinib leading to this first approval …
Number of citations: 48 link.springer.com
JR Zalcberg - Therapeutic Advances in Gastroenterology, 2021 - journals.sagepub.com
… ripretinib for treatment of advanced GIST in adults who have received three or more TKIs, including imatinib. Ripretinib … III trial (INTRIGUE) comparing ripretinib with sunitinib in patients …
Number of citations: 16 journals.sagepub.com
JR Zalcberg, MC Heinrich, S George, S Bauer… - The …, 2021 - academic.oup.com
… safety of ripretinib IPDE to 150 mg bid after PD among patients randomized to ripretinib 150 mg … in the ripretinib arm were offered the options of ripretinib IPDE to 150 mg bid, continue …
Number of citations: 24 academic.oup.com
S Bauer, RL Jones, JY Blay, H Gelderblom… - Journal of clinical …, 2022 - ncbi.nlm.nih.gov
… Ripretinib had higher activity against imatinib-resistant … ripretinib may be superior in second-line GIST. In this phase III INTRIGUE study, we evaluate the efficacy and safety of ripretinib …
Number of citations: 32 www.ncbi.nlm.nih.gov
V Kumar, L Doros, M Thompson, SL Mushti… - Clinical Cancer …, 2023 - AACR
… On May 15, 2020, FDA approved ripretinib for the treatment of advanced GIST for … ripretinib marketing application and discuss regulatory insights that supported the approval of ripretinib…
Number of citations: 1 aacrjournals.org
BD Smith, MD Kaufman, WP Lu, A Gupta, CB Leary… - Cancer cell, 2019 - cell.com
… Ripretinib inhibits all tested KIT and PDGFRA mutants, and … Ripretinib shows efficacy in preclinical cancer models, and preliminary clinical data provide proof-of-concept that ripretinib …
Number of citations: 218 www.cell.com
S George, P Chi, MC Heinrich, M von Mehren… - European Journal of …, 2021 - Elsevier
… A similar approach was explored in the ripretinib phase I study; on disease progression with ripretinib 150 mg QD, patients could dose escalate to ripretinib 150 mg twice daily (BID). …
Number of citations: 22 www.sciencedirect.com
S Bauer, MC Heinrich, S George, JR Zalcberg… - Clinical cancer …, 2021 - AACR
Purpose: Most patients with gastrointestinal stromal tumor (GIST) have activating mutations in KIT/PDGFRA and are initially responsive to tyrosine kinase inhibitors (TKI). The acquisition …
Number of citations: 35 aacrjournals.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。